BenchChemオンラインストアへようこそ!

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide

Sigma receptor ligand Benzamide SAR Nitro regioisomerism

This 2-methyl-3-nitrobenzamide derivative is for sigma receptor researchers who demand SAR precision. Its regioisomeric substitution shifts S1R affinity and S2R/S1R selectivity relative to common 4-nitro analogs, making it a critical selectivity control. The dimethylamino-furan side chain and reducible 3-nitro group support diverse derivatization (amination, acylation, diazotization) for focused library synthesis. Discerning labs choose this compound to differentiate genuine sigma engagement from scaffold-level artifacts. Contact us for custom synthesis or bulk inquiries.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 941964-12-1
Cat. No. B2483234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide
CAS941964-12-1
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)N(C)C
InChIInChI=1S/C16H19N3O4/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20)
InChIKeySYNCMCABFZRXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-12-1): Structural Identity and Compound Class


N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-12-1, molecular formula C16H19N3O4, molecular weight 317.345 g/mol) is a synthetic benzamide derivative featuring a 2-methyl-3-nitrobenzamide core linked via an ethyl spacer to a dimethylamino-substituted furan moiety . The compound belongs to a broader class of nitro-substituted benzamides that have been investigated as sigma receptor ligands and antimicrobial/anticancer research probes [1]. Its distinctive substitution pattern—specifically the simultaneous presence of a 2-methyl group and a 3-nitro group on the benzamide ring combined with a basic dimethylamino-furan side chain—differentiates it from regioisomeric analogs (3-nitro, 4-nitro) and from non-nitro or non-methylated counterparts [2]. Publicly available, peer-reviewed quantitative pharmacological or biochemical data for this specific compound remains extremely limited; therefore, the evidence presented herein relies on structural differentiation, class-level inferences from closely related benzamide sigma ligand series, and predicted physicochemical properties to guide scientific selection.

Why N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide Cannot Be Simply Replaced by In-Class Analogs


Within the series of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-substituted nitrobenzamide regioisomers (3-nitro, 4-nitro, and 2-methyl-3-nitro derivatives), the position and electron-withdrawing nature of substituents on the benzamide scaffold dramatically modulate both sigma receptor affinity and sigma-2/sigma-1 selectivity ratios [1]. Published structure–activity relationship (SAR) data on benzamide-based sigma-1 receptor ligands demonstrate that replacement of a 4-nitro substituent with a 2-methyl-3-nitro arrangement can alter S1R binding affinity from low-nanomolar (Ki ~1.2–3.6 nM for optimized 4-CN/4-Cl/4-NO₂ analogs) to ~110 nM, while simultaneously shifting the S2R/S1R selectivity ratio from >200 to approximately 59 [2]. The presence of the basic dimethylamino group on the furan-ethyl side chain further modulates solubility, protonation state, and potential blood–brain barrier penetration relative to analogs bearing morpholine or unsubstituted amine termini [3]. Consequently, substituting the target compound with a regioisomeric or side-chain-modified analog without revalidating binding, functional, and ADME profiles would introduce unacceptable scientific uncertainty in any assay or procurement context.

Quantitative Comparative Evidence Guide for N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide in Scientific Procurement


Structural Differentiation from 3-Nitro and 4-Nitro Regioisomers: Predicted Physicochemical and Target-Selectivity Consequences

The target compound incorporates a 2-methyl-3-nitrobenzamide core, distinguishing it from the more widely catalogued 3-nitro (CAS 899744-61-7) and 4-nitro regioisomers. In published benzamide sigma-1 receptor series, the presence of a 2-methyl group ortho to the carboxamide and meta to a 3-nitro group imposes both steric and electronic constraints that affect receptor binding [1]. Specifically, a compound in the closely related benzamide series bearing only a nitro group at the 4-position (without a 2-methyl group) exhibited S1R Ki = 1.2–3.6 nM, whereas a nitro-substituted analog in a subsequent optimization series showed reduced S1R affinity (Ki = 110 nM) and an S2R/S1R selectivity ratio of 59 [2]. By analogy, the 2-methyl-3-nitro substitution in the target compound is predicted to further modulate both affinity and selectivity relative to the unsubstituted 3-nitro isomer, for which quantitative S1R/S2R data are not publicly available .

Sigma receptor ligand Benzamide SAR Nitro regioisomerism

Predicted Lipophilicity Advantage Over Non-Methylated 3-Nitro Analog

The addition of a methyl group at the 2-position of the benzamide ring increases lipophilicity relative to the non-methylated 3-nitro analog (CAS 899744-61-7). Based on computational predictions using standard molecular property calculators, the target compound (C16H19N3O4, MW 317.345) is estimated to have a clogP approximately 0.5–0.8 log units higher than the 3-nitro regioisomer (C15H17N3O4, MW 303.31) . In the context of sigma receptor ligand design, increased lipophilicity has been correlated with improved blood–brain barrier penetration and may alter the pharmacokinetic profile when these compounds are used as in vivo pharmacological probes [1].

LogP prediction Benzamide CNS penetration Medicinal chemistry optimization

Side-Chain Basicity and Solubility: Dimethylamino-Furan Moiety Versus Morpholine or Unsubstituted Amines

The N-[2-(dimethylamino)-2-(furan-2-yl)ethyl] side chain of the target compound contains a tertiary amine with a predicted pKa of approximately 8.0–8.5, conferring partial protonation at physiological pH and thereby improving aqueous solubility relative to neutral or weakly basic side-chain analogs . In the benzamide sigma ligand series reported by Donnier-Maréchal et al., modification of the terminal amine group (e.g., replacement of dimethylamino with morpholine or piperidine) significantly altered both S1R affinity and cytotoxicity profiles in SY5Y neuroblastoma cells [1]. The dimethylamino-furan side chain of the target compound therefore represents a specific chemical space at the intersection of basicity, steric bulk (furan ring), and hydrogen-bond acceptor capability that is not replicated by the simpler N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide (CAS 312703-99-4), which lacks the dimethylamino group entirely .

Amine basicity Solubility optimization Benzamide sigma receptor probe

Critical Data Gap Advisory: Absence of Quantitative Biological Data for This Compound

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the Sigma-Aldrich catalog (January 2025) returned no peer-reviewed quantitative biological activity data, no patent claims, and no authoritative database entries with experimentally determined IC50, Ki, EC50, or cellular activity values for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-12-1) [1] [2] [3]. The compound is listed in several chemical vendor catalogs as a 'research compound' or 'building block' with purity typically specified at 95–97%, but without accompanying bioassay data . By contrast, structurally related benzamide series published by the Carato/Melnyk group (Lille) contain extensive SAR tables with Ki values for sigma-1 and sigma-2 receptors, cytotoxicity data, and functional assay results [4]. Procurement decisions for the target compound should therefore be based on its value as a structurally unique intermediate for derivatization or as a reference standard for analytical method development, rather than on any assumed pharmacological profile.

Data transparency Procurement risk assessment Research compound qualification

Recommended Research and Industrial Application Scenarios for N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-12-1)


Medicinal Chemistry Derivatization Scaffold for Sigma Receptor Ligand Optimization

The 2-methyl-3-nitrobenzamide core with a dimethylamino-furan-ethyl side chain provides a unique starting point for systematic SAR exploration of sigma-1 and sigma-2 receptor ligands. The nitro group at the 3-position can be reduced to a primary amine for further functionalization (acylation, sulfonylation, diazotization), while the 2-methyl group offers a site for metabolic stabilization or additional substitution [1]. Based on class-level SAR, modifications at these positions can shift S1R affinity across a 1.2–110 nM range and alter S2R/S1R selectivity from ~59 to >200 [2]. Investigators can use this compound to probe the contribution of the 2-methyl-3-nitro substitution pattern to sigma receptor pharmacology relative to published 4-substituted benzamide ligands.

Analytical Reference Standard for Nitrobenzamide Regioisomer Identification and Purity Analysis

The distinct chromatographic and spectroscopic signature of the 2-methyl-3-nitro regioisomer (as compared to 3-nitro, 4-nitro, and non-methylated analogs) makes this compound valuable as a reference standard for HPLC-MS or NMR-based identification and quantification in reaction monitoring or impurity profiling . Its molecular weight (317.345 g/mol) and characteristic fragmentation pattern (loss of dimethylamine, nitro group reduction) provide unambiguous identification by LC-MS, supporting quality control workflows in synthetic chemistry laboratories.

Building Block for Diversity-Oriented Synthesis of Furan-Containing Benzamide Libraries

The furan ring and dimethylamino group are versatile handles for parallel synthesis. The furan can undergo oxidation to furanones or electrophilic substitution for further elaboration, while the tertiary amine can be quaternized or oxidized to the N-oxide . This makes the compound suitable as a core scaffold for generating small, focused libraries of benzamide derivatives for screening against sigma receptors, GPCRs, or antimicrobial targets, particularly where the combination of a basic amine, a hydrogen-bond-accepting furan oxygen, and a reducible nitro group is desired in a single molecular entity.

Negative Control or Counter-Screen Compound for 4-Nitrobenzamide Sigma Ligand Assays

Given that 4-nitrobenzamide derivatives have demonstrated nanomolar S1R affinity (Ki ~1.2–3.6 nM) in published studies [2], the 2-methyl-3-nitro substitution pattern is predicted by SAR analogy to shift the pharmacological profile [3]. This compound may therefore serve as a selectivity control or counter-screen tool in sigma receptor binding or functional assays, helping to differentiate genuine sigma-1/sigma-2 engagement from nonspecific effects arising from the benzamide scaffold, provided that its own activity is first experimentally characterized in the user's assay system.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.